
1,3-Diaza-2-oxophenoxazine
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Overview
Description
1,3-Diaza-2-oxophenoxazine, also known as this compound, is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent DNA Base Analogue
1,3-Diaza-2-oxophenoxazine has been extensively characterized for its fluorescent properties when incorporated into DNA. It exhibits high fluorescence both as a free nucleoside and when integrated into DNA structures. Key findings include:
- Photophysical Properties : The compound shows a lowest energy absorption band at 360 nm with an extinction coefficient of 9000 M cm−1 and emits fluorescence centered at 465 nm with a quantum yield of 0.3. When incorporated into double-stranded DNA, it maintains a high average brightness, significantly outperforming other base analogues like 2-aminopurine and pyrrolo-dC .
- Structural Compatibility : this compound pairs exclusively with guanine and causes minimal perturbations to the DNA structure. This stability makes it an excellent candidate for studying DNA interactions with macromolecules and for applications in fluorescence resonance energy transfer (FRET) experiments .
Antiviral Activity
Recent studies have indicated that derivatives of this compound possess antiviral properties. Specifically:
- Inhibition of Viral Replication : Compounds based on the phenoxazine scaffold, including this compound derivatives, have shown effectiveness against various viruses such as varicella zoster virus (VZV) and human cytomegalovirus. For instance, the compound 3-(2'-deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine was identified as a potent inhibitor of VZV replication, demonstrating superior activity against wild-type strains compared to thymidine kinase-deficient strains .
- Broad Spectrum Activity : The antiviral spectrum extends to enveloped RNA viruses like tick-borne encephalitis virus and non-enveloped RNA enteroviruses. Several derivatives have been synthesized to enhance their efficacy against these viral targets .
Nucleic Acid Stabilization
The incorporation of this compound into oligonucleotides enhances their stability:
- Duplex Stability : Studies show that oligonucleotides containing this compound exhibit increased melting temperatures (Tm), indicating enhanced duplex stability compared to standard nucleobases. For example, one study reported an increase in Tm by 1.0°C when substituting cytosine with this fluorescent analogue in a specific oligonucleotide sequence .
Case Studies and Research Findings
Several case studies highlight the versatility of this compound in research applications:
Q & A
Basic Research Questions
Q. How does tCO enhance duplex stability in DNA, and what experimental methods validate its base-pairing fidelity?
tCO, a tricyclic cytosine analog, improves duplex stability by forming strong hydrogen bonds with guanine and optimizing π-π stacking with adjacent bases . To validate its fidelity:
- UV-melting experiments : Measure melting temperatures (Tm) of duplexes containing tCO versus unmodified DNA. A higher Tm indicates enhanced stability .
- NMR/X-ray crystallography : Resolve structures to confirm minimal helical distortion and canonical G-tCO pairing .
- Fluorescence quenching assays : Monitor Förster resonance energy transfer (FRET) between tCO and adjacent fluorophores to assess structural integrity .
Q. What protocols are recommended for incorporating tCO into oligonucleotides for fluorescence studies?
tCO is introduced via phosphoramidite chemistry during solid-phase DNA synthesis:
- Phosphoramidite preparation : Use tert-butyldimethylsilyl (TBDMS) protection for the 2′-hydroxyl group to ensure compatibility with standard synthesis conditions .
- Post-synthesis deprotection : Treat with ammonium hydroxide/ethanol (3:1 v/v) at 55°C for 16 hours to remove protecting groups without degrading tCO .
- Quality control : Verify incorporation via MALDI-TOF mass spectrometry and HPLC purification .
Advanced Research Questions
Q. How can tCO's fluorescence quantum yield (QY) be optimized in single-stranded vs. double-stranded DNA contexts?
tCO exhibits a QY of ~0.22 in duplex DNA but varies between 0.14–0.41 in single strands due to base-stacking heterogeneity . Optimization strategies include:
- Sequence engineering : Flank tCO with adenine or thymine residues to reduce dynamic quenching in single strands .
- Environmental screening : Test solvents (e.g., glycerol) or crowding agents (e.g., PEG) to mimic duplex rigidity in single strands .
- Time-resolved spectroscopy : Use time-correlated single-photon counting (TCSPC) to disentangle contributions from radiative/non-radiative decay pathways .
Q. How do polymerases like RB69 DNA polymerase handle tCO-containing templates, and what experimental designs resolve insertion/extension contradictions?
Wild-type RB69pol inserts dGMP opposite tCO with high fidelity, but the Y567A mutant permits dAMP insertion . To resolve discrepancies:
- Pre-steady-state kinetics : Measure kpol (polymerization rate) and Kd (dNTP binding affinity) for dAMP/dGMP insertion using rapid quench-flow assays .
- Bypass efficiency assays : Compare extension rates past A:tCO vs. G:tCO pairs under single-turnover conditions .
- Structural modeling : Perform molecular dynamics simulations to analyze steric clashes caused by the Y567A mutation .
Q. What methodologies address contradictions in fluorescence anisotropy data when studying tCO-labeled DNA-protein interactions?
Contradictions arise from variations in tCO’s orientation or local DNA flexibility. Mitigation strategies:
- Control experiments : Compare anisotropy of free tCO-DNA vs. protein-bound complexes to isolate rotational diffusion effects .
- Global analysis : Integrate anisotropy with FRET or gel-shift assays to cross-validate binding constants .
- Temperature-dependent studies : Probe anisotropy at multiple temperatures to disentangle static vs. dynamic contributions .
Q. How does tCO compare to other fluorescent base analogs (e.g., tC) in probing DNA dynamics, and what criteria guide their selection?
Selection criteria : Use tCO for high brightness in duplexes and tC for homogeneous emission in flexible regions .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on tCO’s duplex-stabilizing effects in GC-rich vs. AT-rich sequences?
- Context-dependent stacking : GC-rich sequences may amplify tCO’s π-π stacking, while AT-rich regions lack this synergy .
- Experimental validation : Repeat Tm assays in buffers with matched ionic strength (e.g., 100 mM NaCl, 10 mM Mg<sup>2+</sup>) to control for electrostatic effects .
- MD simulations : Model base-pair breathing motions to identify sequence-specific stabilization mechanisms .
Preparation Methods
Core Synthesis via Condensation and Cyclization Reactions
The foundational synthesis of 1,3-diaza-2-oxophenoxazine involves a multi-step condensation and cyclization process. Key precursors include 2-aminophenol and halogenated intermediates, which undergo nucleophilic substitution followed by intramolecular cyclization. In a representative procedure, 4-(3-bromopropoxy)-2-aminophenol reacts with triazole intermediates in dichloromethane (DCM) under nitrogen atmosphere, facilitated by diisopropylethylamine (DIPEA) as a base. The reaction mixture is stirred for 4–24 hours, followed by sequential washing with citric acid, sodium bicarbonate, and water to remove unreacted reagents.
Critical parameters:
- Solvent selection : DCM and dimethylformamide (DMF) are preferred for their ability to dissolve aromatic intermediates.
- Temperature : Reactions proceed at room temperature to 80°C, with higher temperatures accelerating cyclization but risking side reactions.
- Purification : Silica gel column chromatography with gradients of methanol (0–2%) in DCM yields the pure compound.
Catalytic Hydrogenation for Functionalized Derivatives
Functionalization of the phenoxazine core often introduces amine or azide groups for downstream applications. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a widely adopted method. For example, azide derivatives suspended in methanol with 10% Pd/C undergo hydrogenation for 3 hours, yielding primary amines with >80% efficiency.
Case study : Synthesis of 8-(3-aminopropoxy)-3-(3-aminopropyl)-1,3-diaza-2-oxophenoxazine (5pro):
- Azide precursor (190 mg) is treated with Pd/C in methanol.
- Post-reaction filtration and concentration yield a yellowish solid.
- Characterization by $$ ^1H $$ NMR (600 MHz, DMSO-d6) confirms proton environments at δ 7.40 (s, 1H) and δ 3.92 (t, J = 6.0 Hz, 2H).
Nucleoside and Triphosphate Synthesis
Incorporating tC$$^o$$ into oligonucleotides requires nucleoside and triphosphate forms. Matteucci et al. developed a protocol where this compound nucleosides are synthesized via Ludwig’s method, using phosphorus oxychloride and tetrabutylammonium pyrophosphate to form triphosphates.
Key steps :
- Phosphoramidite preparation : DMTr-protected phosphoramidites are synthesized using standard phosphoramidation, confirmed by $$ ^{31}P $$ NMR.
- Oligonucleotide incorporation : Automated DNA synthesizers employ extended coupling times (600 s) to ensure efficient integration into oligonucleotides.
Derivatization Strategies for Enhanced Bioactivity
Recent studies explore tC$$^o$$ derivatives to optimize autophagy activation. AR493 and AR900, identified as AMPK-specific activators, are synthesized by introducing hydroxyl and metabolizable phosphate groups to the phenoxazine core.
Synthetic route for AR493 :
- Hydroxylation : A 2'-hydroxyl group is introduced via SN2 reaction with sodium hydroxide.
- Phosphorylation : A masked phosphate group is attached using phosphoramidite chemistry, though this step introduces cytotoxicity at higher concentrations.
Molecular docking insights : AR493 binds Site 2 of the AMPK γ-subunit, stabilizing interactions with the αRIM2 motif.
Analytical Characterization and Quality Control
Rigorous characterization ensures synthetic fidelity:
Challenges and Optimization Strategies
- Solubility issues : Polar solvents like DMSO improve solubility during oligonucleotide conjugation.
- Toxicity mitigation : Reducing phosphate group loading minimizes cytotoxicity in autophagy activators.
- Scale-up limitations : Batch hydrogenation processes require careful catalyst recycling to maintain cost-efficiency.
Comparative Analysis of Synthetic Routes
Method | Yield | Purity | Complexity |
---|---|---|---|
Catalytic hydrogenation | 84% | >90% | Moderate |
Phosphoramidite route | 65% | 85% | High |
Hydroxylation | 78% | 88% | Low |
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1,10-dihydropyrimido[5,4-b][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-11-5-8-9(13-10)12-6-3-1-2-4-7(6)15-8/h1-5H,(H2,11,12,13,14) |
InChI Key |
PTFYZDMJTFMPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=NC(=O)N3 |
Synonyms |
1,3-diaza-2-oxophenoxazine |
Origin of Product |
United States |
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